Cas no 1312949-70-4 ((1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride)
(1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-5-ethoxy-2,3-dihydro-1h-inden-1-amine hcl
- (1S)-5-ethoxy-2,3-dihydro-1H-inden-1-amine,hydrochloride
- (S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- (1S)-5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- (1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
- (1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
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- Inchi: 1S/C11H15NO.ClH/c1-2-13-9-4-5-10-8(7-9)3-6-11(10)12;/h4-5,7,11H,2-3,6,12H2,1H3;1H/t11-;/m0./s1
- InChI Key: QGJKLZLWNYOZSD-MERQFXBCSA-N
- SMILES: Cl.O(CC)C1C=CC2=C(C=1)CC[C@@H]2N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 172
- Topological Polar Surface Area: 35.2
(1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269340-1g |
(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride |
1312949-70-4 | 95% | 1g |
$636 | 2024-08-02 | |
| Ambeed | A481194-1g |
(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride |
1312949-70-4 | 95+% | 1g |
$680.0 | 2024-04-24 | |
| Crysdot LLC | CD12154454-1g |
(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride |
1312949-70-4 | 95+% | 1g |
$673 | 2024-07-23 |
(1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride Suppliers
(1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on (1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Introduction to (1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride (CAS No. 1312949-70-4)
(1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride, with the CAS number 1312949-70-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic amines and has garnered attention due to its potential applications in medicinal chemistry and drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry.
The structure of (1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride features a fused indole-like ring system with an ethoxy group at the 5-position and an amine functional group at the 1-position. This configuration contributes to its unique chemical properties and reactivity, which are being explored for various biological activities. The hydrochloride form further stabilizes the amine group, facilitating its use in synthetic pathways and pharmaceutical formulations.
In recent years, there has been growing interest in indole derivatives due to their diverse pharmacological properties. Studies have shown that compounds with similar structural motifs exhibit potential as kinase inhibitors, anti-inflammatory agents, and even in the treatment of neurological disorders. The amine group in (1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride is particularly significant as it can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and efficacy.
Research has highlighted the importance of stereochemistry in drug design, and the (1S) configuration of this compound underscores its enantiomeric purity. Enantiopure compounds often exhibit improved pharmacokinetic profiles and reduced side effects compared to racemic mixtures. This has driven investigations into optimizing synthetic routes to achieve high enantiomeric excess for (1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride.
The hydrochloride salt form of this compound not only improves solubility but also enhances its shelf life. These properties make it a preferred choice for researchers and pharmaceutical companies involved in lead optimization and clinical trials. The compound's stability under various storage conditions ensures consistent quality, which is crucial for reproducible experimental results.
Recent advancements in computational chemistry have enabled more efficient virtual screening of potential drug candidates. The molecular modeling of (1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride has revealed promising interactions with target proteins, suggesting its utility in modulating biological pathways associated with diseases such as cancer and inflammation. These insights have guided experimental efforts to develop novel therapeutic agents.
The synthesis of complex heterocyclic compounds like (1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride requires meticulous planning and expertise in organic synthesis techniques. Modern methodologies have improved the efficiency of these processes, allowing for scalable production of high-purity compounds. Catalytic hydrogenation and asymmetric synthesis are particularly relevant for achieving the desired stereochemical configuration.
The pharmacological potential of indole derivatives continues to be explored through preclinical studies. Initial findings suggest that compounds similar to (1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders. Further research is needed to fully elucidate its mechanism of action and therapeutic applications.
In conclusion, (1S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride (CAS No. 1312949-70) represents a promising candidate for drug development due to its unique structural features and potential biological activities. Its hydrochloride salt form enhances its practicality in research and industrial applications. Continued investigation into this compound will likely yield valuable insights into new therapeutic strategies across various medical disciplines.
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